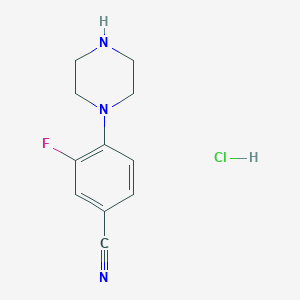

3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H12FN3·HCl. It is a derivative of benzonitrile, featuring a fluorine atom at the third position and a piperazine ring at the fourth position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 3-fluorobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzonitriles.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is C11H12ClF1N2 with a molecular weight of approximately 205.23 g/mol. Its structure includes:

- Piperazine Ring : Enhances pharmacokinetic properties.

- Fluorine Atom : Increases lipophilicity and stability.

- Benzonitrile Framework : Serves as a versatile scaffold for further modifications.

Antidepressant Activity

Research indicates that derivatives of 3-Fluoro-4-(piperazin-1-yl)benzonitrile demonstrate dual activity on 5-HT1A serotonin receptors and serotonin transporters , which are critical targets in the development of antidepressants. This dual action suggests a novel mechanism for enhancing mood regulation and alleviating depressive symptoms. Preliminary studies have shown promising pharmacological profiles, indicating potential as effective antidepressant agents .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various strains, including multidrug-resistant bacteria. Studies have demonstrated that it exhibits significant antibacterial effects while remaining non-toxic to human cervical (HeLa) cells at minimum inhibitory concentrations. This highlights its potential as a safe therapeutic option in combating antibiotic resistance .

Antimicrobial Applications

Beyond antibacterial effects, derivatives of this compound have also been investigated for their antimicrobial properties, including antifungal activities. Molecular docking studies suggest strong binding interactions with relevant proteins, indicating their potential as broad-spectrum antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Antibacterial | Effective against multidrug-resistant bacteria | |

| Antimicrobial | Potential antifungal activity |

Table 2: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 3-Fluoro-4-(piperazin-1-yl)benzonitrile | Fluorine at meta position | TBD | TBD |

| Related Piperazine Derivative | Various substitutions | TBD | TBD |

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Antidepressant Efficacy : A study demonstrated that derivatives with modifications similar to those seen in 3-Fluoro-4-(piperazin-1-yl)benzonitrile showed improved binding affinity to serotonin receptors, correlating with enhanced antidepressant effects .

- Antibacterial Studies : Research indicated that compounds with structural similarities exhibited significant activity against resistant strains of bacteria, providing a basis for further development into therapeutic agents capable of addressing antibiotic resistance .

Mécanisme D'action

The mechanism of action of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluoro-4-(methylpiperazin-1-yl)benzonitrile

- 4-(Piperazin-1-yl)benzonitrile

- 3-Chloro-4-(piperazin-1-yl)benzonitrile

Uniqueness

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit distinct biological activities compared to its analogs .

Activité Biologique

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride, a compound with the CAS number 2504237-35-6, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-fluoro-4-(piperazin-1-yl)benzonitrile is characterized by a fluorinated benzene ring attached to a piperazine moiety through a nitrile group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Target Interactions

Research indicates that compounds similar to 3-fluoro-4-(piperazin-1-yl)benzonitrile may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The piperazine ring is known to enhance binding affinity to certain receptors, which is pivotal for its pharmacological effects.

Biochemical Pathways

The compound's biological activity may be mediated through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to alterations in neuronal excitability and synaptic transmission, which are crucial for therapeutic effects in neurodegenerative disorders and psychiatric conditions.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of the piperazine class exhibit notable antimicrobial properties. For example:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-FPB | E. coli | 32.6 |

| 3-FPB | S. aureus | 62.5 |

These results suggest that 3-fluoro-4-(piperazin-1-yl)benzonitrile may possess potential as an antimicrobial agent against common pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | G2/M Phase Arrest |

| HepG2 | 9.6 | Down-regulation of MMP2 |

These findings indicate that the compound can effectively inhibit cancer cell proliferation, potentially through mechanisms involving cell cycle arrest and modulation of matrix metalloproteinases.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The ability to penetrate the blood-brain barrier (BBB) was noted, making it a promising candidate for treating conditions like Alzheimer's disease and neuropathic pain .

- Antituberculosis Activity : Research on piperazine derivatives showed enhanced activity against M. tuberculosis. Compounds with para-substituted benzyl groups exhibited significant potency, with some achieving MIC values as low as 0.0125 μg/mL .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the piperazine ring significantly affect biological activity. For instance, variations in substitution patterns on the benzene ring were shown to alter both potency and selectivity against various targets .

Propriétés

IUPAC Name |

3-fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3.ClH/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQDTSHMUXQUAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.